7,9-Dihydro-1H-purine-6,8-dione

説明

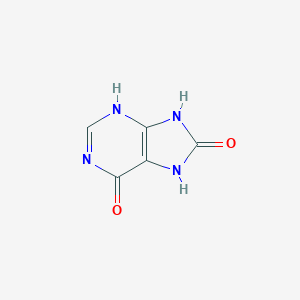

Structure

3D Structure

特性

IUPAC Name |

7,9-dihydro-1H-purine-6,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUOBSUZYQAFJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157489 |

Source

|

| Record name | 1H-Purine-6,8-dione, 7,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 6,8-Dihydroxypurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.167 mg/mL at 20 °C |

Source

|

| Record name | 6,8-Dihydroxypurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13231-00-0 |

Source

|

| Record name | 7,9-Dihydro-1H-purine-6,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13231-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-6,8-dione, 7,9-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013231000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine-6,8-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-6,8-dione, 7,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1H-purine-6,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,8-Dihydroxypurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical characteristics of 7,9-Dihydro-1H-purine-6,8-dione

An In-Depth Technical Guide to the Physicochemical Characteristics of 7,9-Dihydro-1H-purine-6,8-dione (Uric Acid)

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

7,9-Dihydro-1H-purine-6,8-dione, commonly known as uric acid, is a pivotal molecule in human metabolism, primarily recognized as the final product of purine nucleotide breakdown.[1][2] Its physicochemical properties are of paramount importance in various scientific disciplines, including clinical chemistry, pharmacology, and materials science. Elevated concentrations of uric acid in the blood are associated with conditions like gout, kidney stones, and cardiovascular disease.[1][3] This technical guide provides a comprehensive exploration of the core physicochemical characteristics of uric acid, offering insights into its structure, solubility, acid-base properties, spectral behavior, and thermal stability. The methodologies for determining these properties are detailed, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.

Molecular Structure and Tautomerism

Uric acid is a heterocyclic compound with the chemical formula C₅H₄N₄O₃.[1] Its structure consists of a purine core with three oxo groups at positions 2, 6, and 8.[2] This arrangement gives rise to interesting structural phenomena, most notably tautomerism.

Crystalline and Solution-State Structure

In its crystalline form, uric acid predominantly exists in the tri-keto (lactam) tautomeric form.[1][4][5] This has been confirmed by X-ray crystallography and computational chemistry studies, which indicate this tautomer is the most stable.[4][5][6] The crystal structure of anhydrous uric acid is monoclinic.[5] Uric acid can also exist as a dihydrate, which is a known component of some pathological biomineralizations.[7]

The molecular packing in uric acid crystals is characterized by extensive hydrogen bonding, which contributes to its high melting point and low solubility in many solvents.[5]

Tautomeric Forms

Uric acid exhibits lactam-lactim tautomerism, meaning it can exist in several tautomeric forms in equilibrium.[1] While the tri-keto form is the most stable, mono-hydroxy tautomers are also considered, particularly in the context of deprotonation.[4][6] The equilibrium between these tautomers can be influenced by the solvent and pH.

Diagram: Tautomeric Forms of Uric Acid

Caption: Tautomeric equilibrium of uric acid.

Solubility

The solubility of uric acid is a critical factor in its physiological and pathological roles. Its low solubility in aqueous solutions is a primary contributor to the formation of uric acid crystals in the body, leading to gout and kidney stones.[1]

Aqueous Solubility

The aqueous solubility of uric acid is notably low, reported as 6 mg/100 mL (0.06 g/L) at 20 °C.[1] This low solubility is a key factor in the etiology of gout.[1] The solubility of uric acid and its salts, such as monosodium urate, is influenced by several factors:

-

Temperature: Solubility generally increases with temperature, allowing for recrystallization from hot water.[1][8]

-

pH: The solubility of uric acid increases with increasing pH.[9] This is because the deprotonated urate form is more soluble than the neutral uric acid molecule.[10]

-

Ionic Strength: The solubility of monosodium urate increases with increasing ionic strength.[9]

Solubility in Other Solvents

Uric acid is largely insoluble in alcohol and ether.[8] It is, however, soluble in solutions of sodium hydroxide.[8]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 6 mg/100 mL | [1] |

| Hot Water | 100 | 1 part in 2,000 parts | [8] |

| 1 M NaOH | - | 50 mg/mL | [8] |

| Ethanol | - | Very low/negligible | [1] |

| Ether | - | Insoluble | [8] |

Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines a standard method for determining the aqueous solubility of uric acid.

-

Preparation of Saturated Solution:

-

Add an excess amount of uric acid powder to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Filter the supernatant through a 0.22 µm filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent (e.g., a basic buffer to ensure complete dissolution).

-

Determine the concentration of uric acid in the diluted solution using UV-Vis spectrophotometry at its absorption maximum (around 293 nm).[11]

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Diagram: Solubility Determination Workflow

Caption: Experimental workflow for determining the aqueous solubility of uric acid.

Acid-Base Properties (pKa)

Uric acid is a weak dibasic acid, meaning it can donate two protons.[1] Its acid dissociation constants (pKa values) are crucial for understanding its behavior in biological systems, as they determine the predominant ionic species at a given pH.

pKa Values

The reported pKa values for uric acid are:

At physiological pH (around 7.4), which is above the first pKa, uric acid exists predominantly as the monovalent urate anion.[1][13]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable method for determining the pKa values of weak acids.

-

Sample Preparation:

-

Prepare a solution of uric acid of known concentration in deionized water. Due to its low solubility, a co-solvent or heating may be necessary, followed by cooling to the desired temperature.

-

-

Titration Setup:

-

Use a calibrated pH meter with a glass electrode.

-

Place the uric acid solution in a beaker with a magnetic stirrer.

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

Record the initial pH of the uric acid solution.

-

Add the titrant (NaOH) in small, known increments.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence points.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at which half of the first proton has been neutralized.

-

UV-Vis Absorption Spectrum

Uric acid exhibits strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. This property is widely used for its quantification in various matrices.

Absorption Maximum (λmax)

The UV absorption spectrum of uric acid is pH-dependent. In alkaline solutions, it shows a characteristic absorption maximum (λmax) at approximately 293 nm .[11][14] The molar absorptivity at this wavelength is a constant that allows for the determination of uric acid concentration using the Beer-Lambert law. In some studies, the maximum absorption has been noted at slightly different wavelengths, such as 294.46 nm.[15]

Experimental Protocol: UV-Vis Spectrophotometry of Uric Acid

-

Instrument Setup:

-

Use a calibrated UV-Vis spectrophotometer.

-

Warm up the deuterium lamp for at least 20 minutes for stable readings in the UV range.[15]

-

-

Sample Preparation:

-

Prepare a stock solution of uric acid by dissolving a known mass in a basic buffer (e.g., a dilute NaOH solution or a suitable buffer like ammediol buffer) to ensure complete dissolution.[11][15]

-

Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.

-

-

Measurement:

-

Use quartz cuvettes for measurements in the UV range.

-

Set the spectrophotometer to scan a wavelength range, for example, from 200 to 400 nm, to determine the λmax.[15]

-

Measure the absorbance of the blank (the buffer solution) and subtract it from the absorbance of the samples.

-

Measure the absorbance of each standard solution at the λmax.

-

-

Calibration Curve and Quantification:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

The concentration of an unknown sample can be determined by measuring its absorbance at the λmax and interpolating from the calibration curve.

-

Thermal Stability

The thermal stability of uric acid is an important characteristic, particularly in the context of its solid-state properties and analytical methods involving heat.

Melting and Decomposition

Uric acid does not have a sharp melting point but rather decomposes at high temperatures. The decomposition temperature is reported to be above 300 °C.[1][8] High-temperature powder X-ray diffraction (PXRD) experiments have shown that the anhydrous form of uric acid (uricite) is stable up to 380 °C, after which it loses its crystallinity.[16][17] The dihydrate form is less stable and loses its water of hydration at temperatures above 40 °C, transforming into the anhydrous form.[16]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature.

-

Instrument Setup:

-

Use a calibrated TGA instrument.

-

Set the desired temperature program (e.g., a heating rate of 10 °C/min from room temperature to 500 °C).

-

Use an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the uric acid sample (typically a few milligrams) into a TGA pan.

-

-

Analysis:

-

Place the pan in the TGA furnace and start the temperature program.

-

Record the mass of the sample as a function of temperature.

-

-

Data Interpretation:

-

The resulting TGA curve will show a plot of mass versus temperature.

-

A significant loss of mass indicates decomposition. The onset temperature of this mass loss is taken as the decomposition temperature. For the dihydrate, an initial mass loss corresponding to the loss of water will be observed at a lower temperature.

-

Conclusion

The physicochemical characteristics of 7,9-Dihydro-1H-purine-6,8-dione are multifaceted and have profound implications for its role in biology and medicine. A thorough understanding of its structure, solubility, acidity, spectral properties, and thermal behavior is essential for researchers and professionals working in drug development and clinical diagnostics. The experimental protocols detailed in this guide provide a practical framework for the accurate and reliable determination of these key properties, facilitating further research and innovation in this important area.

References

-

Uric acid - Wikipedia. [Link]

-

Jiménez, V., & Alderete, J. B. (2005). Theoretical calculations on the tautomerism of uric acid in gas phase and aqueous solution. Journal of Molecular Structure: THEOCHEM, 755(1-3), 209-214. [Link]

-

Uric Acid Detection in UV Region. (2014). International Journal of Engineering and Innovative Technology (IJEIT), 4(3), 232-235. [Link]

-

Ringertz, H. (1966). The molecular and crystal structure of uric acid. Acta Crystallographica, 20(3), 397-403. [Link]

-

Falasca, A., et al. (2020). The Structure of Uric Acid Dihydrate Crystals Revisited via First-Principle Methods. Australian Journal of Chemistry, 73(10), 923-928. [Link]

-

Gliozzi, A., et al. (2000). The Elusive Crystal Structure of Uric Acid Dihydrate: Implication for Epitaxial Growth During Biomineralization. Journal of the American Society of Nephrology, 11(4), 677-684. [Link]

-

Kite, J. H., & Seegmiller, J. E. (1968). Solubility of uric acid and monosodium urate. Arthritis & Rheumatism, 11(3), 362-369. [Link]

-

Uric acid pKa and formation of urate salts. At physiological pH, uric... - ResearchGate. [Link]

-

Lonsdale, K. (1964). Uric acid: Ultraviolet spectrophotometry using uricase. Clinica Chimica Acta, 10(4), 279-285. [Link]

-

UV absorption wavelength of uric acid with different concentrations. - ResearchGate. [Link]

-

Uric Acid | C5H4N4O3 | CID 1175 - PubChem. [Link]

-

Krivovichev, S. V., et al. (2019). Thermal Behavior and Phase Transition of Uric Acid and Its Dihydrate Form, the Common Biominerals Uricite and Tinnunculite. Minerals, 9(6), 375. [Link]

-

Walker, J. A., & Walker, N. R. (2019). Structure and cleavage of monosodium urate monohydrate crystals. CrystEngComm, 21(3), 430-434. [Link]

-

Uric Acid - Clinical Methods - The Mitral Valve. [Link]

-

Uric Acid - Association for Laboratory Medicine. [Link]

Sources

- 1. Uric acid - Wikipedia [en.wikipedia.org]

- 2. Uric Acid | C5H4N4O3 | CID 1175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Uric Acid: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Theoretical calculations on the tautomerism of uric acid in gas phase and aqueous solution - Universidad Andrés Bello [researchers.unab.cl]

- 7. researchgate.net [researchgate.net]

- 8. Uric acid | 69-93-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. acb.org.uk [acb.org.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. umpir.ump.edu.my [umpir.ump.edu.my]

- 16. researchgate.net [researchgate.net]

- 17. Thermal Behavior and Phase Transition of Uric Acid and Its Dihydrate Form, the Common Biominerals Uricite and Tinnunculite [mdpi.com]

The Biological Role of 7,9-Dihydro-1H-purine-6,8-dione in Purine Metabolism: A Technical Guide

Abstract

7,9-Dihydro-1H-purine-6,8-dione, known more commonly as uric acid, represents the terminal catabolic product of purine metabolism in humans and higher primates.[1][2] Historically viewed as a simple metabolic waste product, contemporary research has unveiled its complex and often paradoxical biological roles. This technical guide provides an in-depth exploration of uric acid's journey through the purine metabolism pathway, its multifaceted physiological functions, and its significant implications in human health and disease. Synthesizing biochemical principles with clinical and pharmacological insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the enzymatic machinery governing its synthesis, its dual-faceted nature as both a pro-oxidant and antioxidant, its pathological impact in conditions such as hyperuricemia and gout, and the molecular mechanisms of therapeutic agents designed to modulate its levels.

Introduction: Uric Acid - Beyond a Metabolic Endpoint

Uric acid is a heterocyclic compound (C₅H₄N₄O₃) that arises from the breakdown of purine nucleotides (adenosine and guanosine), which are essential components of nucleic acids and cellular energy systems.[3][4] In most mammals, the enzyme uricase (urate oxidase) further degrades uric acid into the more soluble compound allantoin.[1] However, due to a series of mutations that silenced the uricase gene during primate evolution, humans exhibit significantly higher serum uric acid levels.[5] This evolutionary quirk has positioned uric acid as a molecule with a profound and dichotomous impact on human physiology.

On one hand, uric acid is a major antioxidant, contributing to as much as two-thirds of the total antioxidant capacity in blood plasma.[2] It effectively scavenges harmful reactive oxygen species (ROS) such as peroxynitrite and hydroxyl radicals.[5][6] Conversely, under specific cellular conditions, uric acid can exhibit pro-oxidant properties, contributing to oxidative stress, inflammation, and endothelial dysfunction.[5][7][8] This paradoxical nature is central to its role in a spectrum of pathologies, most notably gout, but also extending to cardiovascular disease, chronic kidney disease (CKD), and metabolic syndrome.[9][10][11] Understanding the intricate biochemistry and cellular effects of uric acid is therefore critical for developing effective diagnostics and therapeutics.

The Biochemical Landscape: Synthesis and Regulation

The formation of uric acid is the culmination of the purine degradation pathway, primarily occurring in the liver and intestines.[1][12] This pathway ensures the removal of excess purines derived from dietary intake and the turnover of endogenous nucleic acids.

The Purine Catabolic Pathway

Purine nucleotides (AMP, GMP) are catabolized through a series of dephosphorylation, deamination, and glycosidic bond cleavage steps to yield the purine bases hypoxanthine and guanine.[13][14] The pathway converges on the formation of xanthine, which is the immediate precursor to uric acid.[14]

The final two, rate-limiting steps of this pathway are catalyzed by a single, critical enzyme: Xanthine Oxidase (XO) .[8][15]

-

Hypoxanthine → Xanthine: Xanthine oxidase catalyzes the oxidation of hypoxanthine.[8]

-

Xanthine → Uric Acid: The same enzyme then catalyzes the further oxidation of xanthine to produce uric acid.[8][12]

This enzyme, a complex molybdo-flavoprotein, generates reactive oxygen species, including hydrogen peroxide and superoxide anions, as byproducts of its catalytic activity, linking purine metabolism directly to cellular redox status.[16]

Pathway Visualization: Purine Degradation to Uric Acid

The following diagram illustrates the key enzymatic steps in the conversion of purine nucleotides to uric acid.

Caption: Final steps of purine catabolism leading to uric acid.

Renal Handling and Transport

In humans, approximately 70% of daily uric acid disposal is handled by the kidneys, with the remainder excreted through the gastrointestinal tract.[17] Renal handling is a complex process involving glomerular filtration followed by extensive reabsorption and secretion in the proximal tubules. Key transporters involved include:

-

URAT1 (Urate Transporter 1, SLC22A12): The primary transporter responsible for reabsorbing urate from the tubular lumen back into the bloodstream.[16][18] Inhibition of URAT1 is a major therapeutic strategy for lowering serum uric acid.[16][19]

-

GLUT9 (Glucose Transporter 9, SLC2A9): Facilitates urate transport across the basolateral membrane of proximal tubule cells.

-

ABCG2 (ATP-binding cassette super-family G member 2): An important transporter involved in the secretion of uric acid into the gut and urine.

The Paradoxical Role of Uric Acid in Health and Disease

The biological significance of uric acid is defined by its dual capacity to act as both a protective antioxidant and a detrimental pro-oxidant. The net effect is highly dependent on the chemical microenvironment.[2][5]

Uric Acid as a Major Plasma Antioxidant

In the hydrophilic environment of the plasma, uric acid is a potent antioxidant.[5] It readily donates an electron to neutralize powerful oxidants, thereby protecting cells from oxidative damage.[5] Its antioxidant functions include:

-

Scavenging of Free Radicals: Effectively neutralizes singlet oxygen, peroxyl radicals, and hydroxyl radicals.[5]

-

Chelation of Metal Ions: Binds to transition metal ions like iron, preventing them from participating in redox reactions that generate free radicals.[2]

-

Protection Against Peroxynitrite: Prevents peroxynitrite-induced protein nitrosylation and lipid peroxidation.[6][7]

Uric Acid as a Pro-oxidant and Pro-inflammatory Mediator

Inside the cell, particularly within a hydrophobic or lipid-rich environment, uric acid can function as a pro-oxidant.[5][7] When uric acid reacts with certain oxidants, it can form urate radicals that can propagate oxidative damage.[2] This pro-oxidant activity is implicated in several pathological processes:

-

NADPH Oxidase Activation: Soluble uric acid can stimulate NADPH oxidase, a major source of cellular ROS, in cell types like adipocytes and hepatocytes.[7]

-

Endothelial Dysfunction: Promotes oxidative stress within endothelial cells, leading to reduced nitric oxide (NO) bioavailability, which is crucial for vasodilation and vascular health.[7]

-

Inflammation: Hyperuricemia is associated with a state of chronic, low-grade inflammation. Uric acid crystals are potent activators of the NLRP3 inflammasome in immune cells, leading to the release of pro-inflammatory cytokines like IL-1β, a key event in acute gout attacks.[20]

Clinical Manifestations: Hyperuricemia and Gout

Hyperuricemia is clinically defined as a serum uric acid level exceeding 6.8-7.0 mg/dL in men or >6.0 mg/dL in women.[9][12][21] When serum levels surpass the saturation point (approximately 6.8 mg/dL), uric acid can precipitate as monosodium urate (MSU) crystals in joints and soft tissues.[10][22] This deposition triggers an intense inflammatory response, leading to the excruciating pain, swelling, and redness characteristic of a gout flare.[20][22] Chronic hyperuricemia can lead to the formation of tophi (large aggregates of MSU crystals) and destructive gouty arthropathy.[10]

Table 1: Serum Uric Acid Reference Ranges

| Category | Male (mg/dL) | Female (mg/dL) | Conversion (µmol/L) |

| Normal Range | 2.5–7.0[12] | 1.5–6.0[12] | 1 mg/dL ≈ 59.48 µmol/L |

| Alternative Normal | 4.0–8.5[23] | 2.7–7.3[23] | |

| Hyperuricemia | > 7.0[9][21] | > 6.0[9][21] | |

| Therapeutic Target (Gout) | < 6.0[17][23] | < 6.0[17][23] |

Note: Reference ranges can vary slightly between laboratories.

Systemic Impact: Cardiovascular and Renal Disease

Beyond gout, elevated uric acid is increasingly recognized as an independent risk factor for cardiovascular and renal diseases.[11][24] The proposed mechanisms are multifactorial and linked to its pro-oxidant and pro-inflammatory effects.[11]

-

Hypertension: Hyperuricemia is strongly associated with the development of hypertension. Uric acid can induce endothelial dysfunction and stimulate the renin-angiotensin system, leading to vasoconstriction and increased blood pressure.[11][25]

-

Chronic Kidney Disease (CKD): A bidirectional relationship exists between uric acid and CKD. Reduced kidney function impairs uric acid excretion, causing hyperuricemia.[9] Conversely, high uric acid levels may contribute to the progression of CKD through inflammation and renal vasoconstriction.[24][26]

-

Cardiovascular Events: Studies have linked higher uric acid concentrations with an increased risk of myocardial infarction, heart failure, and all-cause mortality, particularly in individuals with pre-existing CKD.[27]

Therapeutic Intervention and Drug Development

The management of hyperuricemia and its complications primarily involves urate-lowering therapies (ULTs). These drugs target key points in uric acid synthesis or excretion.

Xanthine Oxidase Inhibitors (XOIs)

XOIs are the first-line treatment for chronic gout.[28] They act by blocking the final two steps in uric acid production.[15]

-

Allopurinol: A purine analog that, along with its active metabolite oxypurinol, competitively inhibits xanthine oxidase.[13][29]

-

Febuxostat: A newer, non-purine selective inhibitor of xanthine oxidase.[29][30] It is a more potent inhibitor than allopurinol and does not interfere with other enzymes in purine or pyrimidine metabolism.[13][31]

Uricosuric Agents

These agents increase the renal excretion of uric acid by inhibiting its reabsorption in the proximal tubules, primarily by blocking the URAT1 transporter.[16][32]

-

Probenecid: Competes with uric acid for the URAT1 transporter, thereby preventing its reabsorption.[15][32]

-

Lesinurad: A selective URAT1 inhibitor that is often used in combination with an XOI.[1]

Recombinant Uricase (Urate Oxidase)

For severe, refractory gout, recombinant uricase enzymes (e.g., pegloticase) can be used. These enzymes catalyze the breakdown of uric acid to the much more soluble allantoin, rapidly lowering serum urate levels.[15]

Diagram: Mechanisms of Urate-Lowering Therapies

This diagram outlines the primary sites of action for major classes of drugs used to treat hyperuricemia.

Caption: Therapeutic targets for managing hyperuricemia.

Experimental Protocols and Methodologies

Accurate quantification of uric acid and the activity of related enzymes is fundamental for both clinical diagnostics and research.

Protocol: Quantification of Serum Uric Acid via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its high specificity and sensitivity.[3]

Objective: To accurately quantify uric acid concentrations in human serum.

Methodology:

-

Sample Preparation:

-

To 100 µL of serum in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (e.g., Uric acid-¹³C,¹⁵N₃) of a known concentration.

-

Vortex for 30 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.[3]

-

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Implement a suitable gradient to separate uric acid from other serum components.

-

Injection Volume: 5 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Uric Acid: Monitor the transition from the parent ion (m/z) to a specific daughter ion.

-

Internal Standard: Monitor the corresponding transition for the labeled standard.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of uric acid.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of uric acid in the sample by interpolating from the standard curve. This ratio-based method corrects for variations in sample preparation and instrument response.[3]

-

Protocol: Xanthine Oxidase Activity Assay (Colorimetric)

This assay measures XO activity by detecting the hydrogen peroxide (H₂O₂) generated during the oxidation of xanthine.

Objective: To determine XO activity in biological samples (e.g., tissue homogenates, serum).

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Substrate Solution: Prepare a solution of xanthine in the assay buffer.

-

Detection Reagent: Prepare a reaction cocktail containing a peroxidase (e.g., Horseradish Peroxidase, HRP) and a suitable chromogen that reacts with H₂O₂ to produce a colored product (e.g., Amplex Red, which produces resorufin).[33]

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of H₂O₂ to relate absorbance to the amount of product formed.[34]

-

-

Assay Procedure:

-

Add 50 µL of sample (or XO standard for positive control) to the wells of a 96-well plate.

-

Prepare a master reaction mix containing the assay buffer, substrate solution, and detection reagent.

-

Initiate the reaction by adding 50 µL of the reaction mix to each well.[34]

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C), protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for resorufin) at multiple time points (kinetic assay) using a microplate reader.

-

-

Calculation:

-

Determine the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve.

-

Subtract the background rate (from a no-substrate control).

-

Calculate the H₂O₂ generated using the standard curve.

-

Express XO activity in units, where one unit is defined as the amount of enzyme that generates 1.0 µmole of hydrogen peroxide per minute at the specified temperature.

-

Conclusion and Future Directions

7,9-Dihydro-1H-purine-6,8-dione, or uric acid, is far more than a metabolic end-product. Its intricate roles in redox biology, inflammation, and cellular signaling place it at a critical intersection of health and disease. As a major plasma antioxidant, it provides essential protection against oxidative damage, yet its intracellular pro-oxidant activities contribute to the pathophysiology of gout, hypertension, and cardiovascular and renal diseases.

The development of targeted therapies such as xanthine oxidase and URAT1 inhibitors has revolutionized the management of hyperuricemia. However, significant questions remain. Future research must continue to unravel the precise molecular switches that dictate uric acid's shift from an antioxidant to a pro-oxidant. Elucidating these mechanisms will be key to developing more refined therapeutic strategies that can harness its protective effects while mitigating its pathological consequences, ultimately improving outcomes for a wide range of metabolic and inflammatory disorders.

References

-

The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat. (n.d.). EBM Consult. [Link]

-

Uric acid. (n.d.). Wikipedia. [Link]

-

Glantzounis, G., Tsimoyiannis, E., Kappas, A., & Galaris, D. (2005). URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX. PMC. [Link]

-

Kim, K., & Park, S. (2013). Uric Acid Puzzle: Dual Role as Anti-oxidant and Pro-oxidant. PMC. [Link]

-

GOUT: FEBUXOSTAT VERSUS ALLOPURINOL – MECHANISMS OF ACTION AND SIDE EFFECTS. (2025). Zenodo. [Link]

-

Febuxostat vs. Allopurinol: A Comparative Look at Gout Treatment Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Uric Acid: The Oxidant-Antioxidant Paradox. (n.d.). Taylor & Francis Online. [Link]

-

Trimaille, A., & Crola-Da-Silva, C. (2024). Uric acid, chronic kidney disease, and cardiovascular events: unravelling the dangerous triad. European Journal of Preventive Cardiology. [Link]

-

What are URAT1 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Chmara, M., & Pączek, L. (2020). Pathophysiology of hyperuricemia and its clinical significance – a narrative review. PMC. [Link]

-

Hyperuricemia and Gout. (n.d.). The Online Metabolic and Molecular Bases of Inherited Disease. [Link]

-

Hyperuricemia and Gout: Understanding the Connection. (n.d.). Open Access Journals. [Link]

-

Uric acid levels: Ranges, symptoms, treatment. (n.d.). Medical News Today. [Link]

-

Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (n.d.). ResearchGate. [Link]

-

Urate Lowering Therapy Mechanism of Action. (n.d.). PharmacyLibrary. [Link]

-

Hyperuricemia (High Uric Acid Level): Symptoms, Causes & Treatment. (n.d.). Cleveland Clinic. [Link]

-

URIC ACID Uricase method. (n.d.). BIOLABO. [Link]

-

Uric Acid: Reference Range, Interpretation, Collection and Panels. (2025). Medscape. [Link]

-

Comparison between febuxostat and allopurinol uric acid-lowering therapy in patients with chronic heart failure and hyperuricemia: a multicenter randomized controlled trial. (2021). PMC. [Link]

-

Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects. (2025). Taylor & Francis Online. [Link]

-

Elevated uric acid as a risk factor. (2021). European Society of Cardiology. [Link]

-

Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1. (2025). PMC. [Link]

-

The Role of Uric Acid as an Antioxidant in Selected Neurodegenerative Disease Pathogenesis. (2025). ResearchGate. [Link]

-

Four methods for determining uric acid compared with a candidate reference method. (n.d.). Oxford Academic. [Link]

-

RP–HPLC Developed Method for Uric Acid Estimation in Human Serum. (n.d.). RJPT. [Link]

-

Urate-Lowering Therapy. (n.d.). Healio. [Link]

-

Hyperuricemia. (2023). StatPearls. [Link]

-

Urate-Lowering Therapy for the Prevention and Treatment of Gout Flare. (2017). U.S. Pharmacist. [Link]

-

Xanthine Oxidase Assay (XO). (n.d.). ScienCell Research Laboratories. [Link]

-

Uric Acid, CKD and Cardiovascular Disease: Confounders, Culprits and Circles. (n.d.). PMC. [Link]

-

Transport mechanism and structural pharmacology of human urate transporter URAT1. (n.d.). Nature. [Link]

-

Associations of uric acid with the risk of cardiovascular disease and all-cause mortality among individuals with chronic kidney disease: the Kailuan Study. (2024). PubMed. [Link]

-

Uric acid, chronic kidney disease, and cardiovascular events: unravelling the dangerous triad. (2024). Oxford Academic. [Link]

-

Febuxostat or Allopurinol for Gout Treatment: Which is Better?. (2022). GoodRx. [Link]

-

uric acid enzymatic colorimetric method. (n.d.). Atlas Medical. [Link]

-

High & Low Uric Acid Symptoms: How to Stay in a Safe Range. (2022). Arthritis Foundation. [Link]

-

Lowering and Raising Serum Urate Levels: Off-Label Effects of Commonly Used Medications. (n.d.). PubMed. [Link]

-

Gout - Mechanisms & Treatment. (2019). YouTube. [Link]

-

Urate (Uric Acid). (n.d.). Pathology Tests Explained. [Link]

-

Biological Pathway Taxonomy - Uric Acid Synthesis in Gout. (n.d.). NCBO BioPortal. [Link]

-

KEGG COMPOUND: C00366. (n.d.). KEGG. [Link]

-

KEGG ORTHOLOGY: K00365. (n.d.). genome.jp. [Link]

-

KEGG pathway analysis focused on purine metabolism pathway. (n.d.). ResearchGate. [Link]

-

Biosynthesis of uric acid from purines. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Urate (Uric Acid) | Pathology Tests Explained [pathologytestsexplained.org.au]

- 5. URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Uric Acid Puzzle: Dual Role as Anti-oxidantand Pro-oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Pathophysiology of hyperuricemia and its clinical significance – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elevated uric acid as a risk factor [escardio.org]

- 12. Uric acid levels: Ranges, symptoms, treatment [medicalnewstoday.com]

- 13. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]

- 14. bioportal.bioontology.org [bioportal.bioontology.org]

- 15. healio.com [healio.com]

- 16. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 17. Uric acid - Wikipedia [en.wikipedia.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 21. arthritis.org [arthritis.org]

- 22. openaccessjournals.com [openaccessjournals.com]

- 23. Uric Acid: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 24. Uric Acid, CKD and Cardiovascular Disease: Confounders, Culprits and Circles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Associations of uric acid with the risk of cardiovascular disease and all-cause mortality among individuals with chronic kidney disease: the Kailuan Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. uspharmacist.com [uspharmacist.com]

- 29. GOUT: FEBUXOSTAT VERSUS ALLOPURINOL – MECHANISMS OF ACTION AND SIDE EFFECTS [zenodo.org]

- 30. nbinno.com [nbinno.com]

- 31. Comparison between febuxostat and allopurinol uric acid-lowering therapy in patients with chronic heart failure and hyperuricemia: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 32. youtube.com [youtube.com]

- 33. cdn.caymanchem.com [cdn.caymanchem.com]

- 34. resources.novusbio.com [resources.novusbio.com]

An In-depth Technical Guide to the Synthesis of 7,9-Dihydro-1H-purine-6,8-dione (Uric Acid) in Organisms

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the biosynthetic pathways leading to 7,9-Dihydro-1H-purine-6,8-dione, commonly known as uric acid. As the final product of purine metabolism in humans and higher primates, the regulation of its synthesis is of paramount importance in health and disease.[1][2] This document delves into the intricate molecular processes of both de novo purine synthesis and the purine salvage pathway, offering insights into the enzymatic machinery, regulatory mechanisms, and state-of-the-art experimental methodologies for their investigation.

I. The Central Role of Purine Metabolism in Cellular Homeostasis

Purine nucleotides are fundamental biomolecules essential for a myriad of cellular functions. They serve as the monomeric units of nucleic acids, DNA and RNA, and are integral to cellular energy currency in the form of adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[3][4] Furthermore, they act as critical components of coenzymes and participate in cellular signaling cascades. Organisms employ two primary strategies to maintain a balanced pool of purine nucleotides: the energy-intensive de novo synthesis pathway and the more energy-efficient salvage pathway.[3][5]

II. De Novo Purine Biosynthesis: Building from the Ground Up

The de novo synthesis of purine nucleotides is a highly conserved pathway that constructs the purine ring from simple precursors.[5] This process is particularly active in the liver and during periods of rapid cell proliferation.[5] The pathway commences with 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) and culminates in the formation of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[6][7]

A. The Ten-Step Enzymatic Cascade to IMP

The synthesis of IMP is a meticulously orchestrated sequence of ten enzymatic reactions. A noteworthy feature of this pathway in higher eukaryotes is the existence of multifunctional enzymes that catalyze several steps, enhancing efficiency and enabling substrate channeling.[8]

| Step | Enzyme (Human) | EC Number | Precursor | Product | Key Cofactors/Substrates |

| 1 | Amidophosphoribosyltransferase (ATase/PPAT) | 2.4.2.14 | PRPP | 5-Phosphoribosylamine | Glutamine, H₂O |

| 2 | GARS (Part of Trifunctional GART) | 6.3.4.13 | 5-Phosphoribosylamine | Glycinamide ribonucleotide (GAR) | Glycine, ATP |

| 3 | GART (Part of Trifunctional GART) | 2.1.2.2 | GAR | Formylglycinamide ribonucleotide (FGAR) | N¹⁰-Formyl-THF |

| 4 | FGAMS | 6.3.5.3 | FGAR | Formylglycinamidine ribonucleotide (FGAM) | Glutamine, ATP |

| 5 | AIRS (Part of Trifunctional GART) | 6.3.3.1 | FGAM | 5-Aminoimidazole ribonucleotide (AIR) | ATP |

| 6 | CAIRS (Part of Bifunctional PAICS) | 4.1.1.21 | AIR | 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR) | CO₂ |

| 7 | SAICARS (Part of Bifunctional PAICS) | 6.3.2.6 | CAIR | 5-Aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) | Aspartate, ATP |

| 8 | ASL | 4.3.2.2 | SAICAR | 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | |

| 9 | AICART (Part of Bifunctional ATIC) | 2.1.2.3 | AICAR | 5-Formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) | N¹⁰-Formyl-THF |

| 10 | IMPCH (Part of Bifunctional ATIC) | 3.5.4.10 | FAICAR | Inosine monophosphate (IMP) |

B. Regulation of De Novo Synthesis: The Purinosome and Feedback Inhibition

The regulation of this energy-demanding pathway is critical. The primary control point is the first committed step, catalyzed by amidophosphoribosyltransferase (ATase) .[9][10] This enzyme is subject to feedback inhibition by the end-products of the pathway, namely AMP and GMP, which act synergistically.[6][9]

Recent discoveries have unveiled a fascinating level of spatial organization in purine biosynthesis. Under conditions of high purine demand, the enzymes of the de novo pathway colocalize near mitochondria to form a dynamic multi-enzyme complex known as the purinosome .[3][11][12] This clustering is thought to enhance metabolic flux by facilitating the channeling of intermediates between enzymes, thereby increasing the efficiency of purine synthesis.[12] The assembly and disassembly of the purinosome are regulated by cellular signaling pathways and are dependent on the cell cycle, with peak formation in the G1 phase.[11][13]

Caption: The de novo purine synthesis pathway leading to IMP, AMP, and GMP.

III. The Purine Salvage Pathway: An Economical Recycling Route

The salvage pathway provides a more energy-efficient mechanism for nucleotide synthesis by recycling purine bases (adenine, guanine, and hypoxanthine) derived from dietary sources or the catabolism of nucleic acids.[3][14][15] This pathway is particularly crucial in tissues with limited de novo synthesis capacity.[6]

Two key enzymes govern this pathway:

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme catalyzes the conversion of hypoxanthine to IMP and guanine to GMP, utilizing PRPP as the phosphoribosyl donor.[14][16]

-

Adenine phosphoribosyltransferase (APRT): This enzyme converts adenine to AMP.[14][17]

Deficiencies in HGPRT lead to Lesch-Nyhan syndrome, a severe neurological disorder characterized by hyperuricemia and self-injurious behavior, highlighting the critical role of the salvage pathway.[18][19][20]

Caption: The purine salvage pathway, a key recycling mechanism.

IV. The Final Steps: Conversion to Uric Acid

The purine nucleotides AMP and GMP are catabolized to the purine bases hypoxanthine and guanine. Guanine can be deaminated to xanthine. Hypoxanthine is oxidized to xanthine, and subsequently, xanthine is oxidized to uric acid.[21] Both of these final oxidation steps are catalyzed by the enzyme xanthine oxidase .[21][22]

Caption: The final enzymatic steps in uric acid synthesis.

V. Experimental Methodologies for Studying Purine Metabolism

A thorough understanding of purine metabolism requires robust experimental techniques to dissect the activities of individual enzymes and the overall flux through the pathways.

A. Enzyme Activity Assays

Quantifying the activity of key enzymes is fundamental to understanding their roles in both normal physiology and disease states.

-

Principle: The activity of xanthine oxidase is typically measured spectrophotometrically by monitoring the formation of uric acid from xanthine, which has a characteristic absorbance at 290-293 nm.[23][24] Alternatively, a coupled enzyme assay can be used to measure the production of hydrogen peroxide.[25][26][27]

-

Causality of Experimental Choices: The choice of substrate (hypoxanthine or xanthine) can influence the kinetic parameters observed.[25][28] The use of specific inhibitors like allopurinol can validate that the observed activity is indeed from xanthine oxidase.

-

Detailed Protocol (Spectrophotometric):

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Prepare a stock solution of the substrate (e.g., 1 mM xanthine in a small amount of NaOH, then diluted with buffer).

-

Add the reaction buffer and substrate to a quartz cuvette.

-

Initiate the reaction by adding the enzyme sample (e.g., cell lysate or purified enzyme).

-

Immediately monitor the increase in absorbance at 293 nm over time using a spectrophotometer.

-

Calculate the rate of uric acid formation using the molar extinction coefficient of uric acid.

-

-

Principle: The activity of these salvage pathway enzymes can be determined by measuring the formation of their respective nucleotide products (IMP, GMP, or AMP) from radiolabeled purine bases (e.g., [¹⁴C]-hypoxanthine or [¹⁴C]-adenine).[24][29] The radiolabeled nucleotide product is separated from the unreacted substrate, typically by chromatography, and quantified. Non-radioactive, coupled spectrophotometric assays are also available.[19][24]

-

Causality of Experimental Choices: The use of radiolabeled substrates provides high sensitivity. The choice of separation method (e.g., HPLC) ensures accurate quantification of the product.[30]

-

Detailed Protocol (Radiochemical):

-

Prepare cell lysates from the tissue of interest.

-

Prepare a reaction mixture containing buffer, PRPP, MgCl₂, and the radiolabeled purine base.

-

Initiate the reaction by adding the cell lysate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding cold perchloric acid).

-

Separate the radiolabeled nucleotide product from the substrate using HPLC with a radiodetector.

-

Quantify the amount of product formed to determine enzyme activity.

-

B. Metabolic Flux Analysis (MFA) with Stable Isotope Tracing

-

Principle: MFA using stable isotope-labeled precursors (e.g., [¹³C]-glucose, [¹⁵N]-glutamine) allows for the quantitative analysis of the flow of metabolites through the purine biosynthesis pathways.[18][31] By measuring the incorporation of the stable isotope into purine nucleotides and their intermediates using mass spectrometry, the relative contributions of the de novo and salvage pathways can be determined.[16][32][33]

-

Causality of Experimental Choices: The choice of isotopic tracer is critical for probing specific aspects of the pathway.[34] For example, labeled glycine can trace the backbone of the purine ring in de novo synthesis. The duration of labeling is optimized to achieve isotopic steady-state.[31]

-

Generalized Workflow:

-

Culture cells in a medium containing the stable isotope-labeled precursor.

-

Harvest cells at various time points.

-

Quench metabolism rapidly to prevent further enzymatic activity.

-

Extract intracellular metabolites.

-

Analyze the metabolite extracts using LC-MS/MS to determine the mass isotopologue distribution of purine pathway intermediates and end-products.

-

Use computational modeling to calculate metabolic fluxes.

-

Caption: A generalized workflow for metabolic flux analysis.

VI. Conclusion

The synthesis of 7,9-Dihydro-1H-purine-6,8-dione is a fundamental biological process with significant implications for human health. A detailed understanding of the de novo and salvage pathways, their intricate regulation, and the experimental tools to investigate them is crucial for researchers in academia and industry. This guide provides a solid foundation for further exploration and for the development of novel therapeutic strategies targeting purine metabolism in various diseases.

References

-

Pedley, A. M., & Benkovic, S. J. (2017). A New View into the Regulation of Purine Metabolism: The Purinosome. Trends in Biochemical Sciences, 42(2), 141–154. [Link]

-

An, S., Deng, Y., et al. (2013). G-protein-coupled receptor regulation of de novo purine biosynthesis. Drug Discovery Today: Technologies, 10(2), e267-e274. [Link]

-

Kyoung, M., & Benkovic, S. J. (2017). The Purinosome: A Case Study for a Mammalian Metabolon. Annual Review of Biochemistry, 86, 425-451. [Link]

-

Wikipedia contributors. (2023). Amidophosphoribosyltransferase. Wikipedia, The Free Encyclopedia. [Link]

-

Torres, R. J., & Puig, J. G. (2015). Purine metabolism in Lesch-Nyhan syndrome versus Kelley-Seegmiller syndrome. Nucleosides, Nucleotides & Nucleic Acids, 34(1), 1-10. [Link]

-

Yamaoka, T., et al. (2001). Feedback inhibition of amidophosphoribosyltransferase regulates the rate of cell growth via purine nucleotide, DNA, and protein syntheses. The Journal of Biological Chemistry, 276(24), 21245–21250. [Link]

-

Fu, R., & Jinnah, H. A. (2012). Purine Metabolism Defects: The Movement Disorder of Lesch–Nyhan Disease. Movement Disorders, 27(9), 1079-1086. [Link]

-

Hille, R., & Nishino, T. (2004). Studies on the mechanism of action of xanthine oxidase. Journal of Inorganic Biochemistry, 98(5), 815-824. [Link]

-

Simmonds, H. A., et al. (1982). Lesch-Nyhan syndrome and its pathogenesis: purine concentrations in plasma and urine with metabolite profiles in CSF. Journal of Inherited Metabolic Disease, 5(Suppl 2), 103-107. [Link]

-

UF Health. (2025). Lesch-Nyhan Syndrome. [Link]

-

Mayo Clinic Laboratories. (n.d.). Purine and pyrimidine metabolism disorders. [Link]

-

The Science Notes. (2023). Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. [Link]

-

Pedley, A. M., & Benkovic, S. J. (2017). A New View into the Regulation of Purine Metabolism: The Purinosome. ResearchGate. [Link]

-

Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths. [Link]

-

Morita, M., et al. (1998). [Amidophosphoribosyltransferase]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 56(11), 2826-2830. [Link]

-

ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). [Link]

-

Yamaoka, T., et al. (2001). Feedback Inhibition of Amidophosphoribosyltransferase Regulates the Rate of Cell Growth via Purine Nucleotide, DNA, and Protein Syntheses. ResearchGate. [Link]

-

Aryal, S. (2022). Purine Synthesis. Microbe Notes. [Link]

-

Chan, C. Y., et al. (2015). Purinosome formation as a function of the cell cycle. Proceedings of the National Academy of Sciences of the United States of America, 112(5), 1368–1373. [Link]

-

Duncan, P., et al. (1983). Four methods for determining uric acid compared with a candidate reference method. Clinical Chemistry, 29(6), 1093–1097. [Link]

-

Bray, R. C., et al. (1979). The mechanism of action of xanthine oxidase. The relationship between the rapid and very rapid molybdenum electron-paramagnetic-resonance signals. Biochemical Journal, 177(1), 357-360. [Link]

-

Zhao, H., et al. (2021). De novo nucleotide biosynthetic pathway and cancer. Journal of Hematology & Oncology, 14(1), 1-17. [Link]

-

M-CSA. (n.d.). Xanthine oxidase. [Link]

-

Wikipedia contributors. (2023). Xanthine oxidase. Wikipedia, The Free Encyclopedia. [Link]

-

Association for Laboratory Medicine. (n.d.). Uric Acid. [Link]

-

Pauff, J. M., et al. (2013). The reaction mechanism of xanthine oxidase. The reaction is initiated... ResearchGate. [Link]

-

Adam, T. (2005). Purine de novo Synthesis – Mechanisms and Clinical Implications. Klinicka Biochemie a Metabolismus, 13(34), 177-181. [Link]

-

Pareek, V., et al. (2023). A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis. Frontiers in Molecular Biosciences, 10, 1146816. [Link]

-

Ozeir, M., et al. (2019). How a purine salvage enzyme singles out the right base. Journal of Biological Chemistry, 294(32), 12154–12155. [Link]

-

Pixorize. (2018, December 30). De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic [Video]. YouTube. [Link]

-

Clinical Learning. (2025, September 6). 4. Purine Salvage Pathways & Catabolism of Purine Nucleotides | Gout, Lesch-Nyhan & SCID | USMLE [Video]. YouTube. [Link]

-

Medscape. (2024). Hyperuricemia Workup: Laboratory Studies, Imaging Studies, Procedures. [Link]

-

Atlas Medical. (n.d.). uric acid enzymatic colorimetric method. [Link]

-

Itakura, M., et al. (1991). Increase of amidophosphoribosyltransferase activity and phosphoribosylpyrophosphate concentration as the basis for increased de novo purine biosynthesis in the regenerating rat liver. The Journal of Clinical Investigation, 87(3), 955–959. [Link]

-

Ashihara, H., & Stasolla, C. (2020). Salvage Pathways of Purine Nucleotide Biosynthesis. ResearchGate. [Link]

-

Kyoung, M., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. Science, 368(6486), eaav5843. [Link]

-

Boldt, R., & Zrenner, E. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. [Link]

-

Nyhan, W. L. (2015). Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome. Journal of Child Neurology, 30(1), 105-111. [Link]

-

Li, X., et al. (2022). Global stable-isotope tracing metabolomics reveals system-wide metabolic alternations in aging Drosophila. Nature Communications, 13(1), 3539. [Link]

-

Friedmann, T., et al. (2010). Hypoxanthine-guanine phosphoribosyltransferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis. Molecular Therapy, 18(11), 1932–1938. [Link]

-

Wikipedia contributors. (2023). Hypoxanthine-guanine phosphoribosyltransferase. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nts.prolekare.cz [nts.prolekare.cz]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New View into the Regulation of Purine Metabolism: The Purinosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. [PDF] Purine de novo Synthesis - Mechanisms and Clinical Implications | Semantic Scholar [semanticscholar.org]

- 12. cloud-clone.com [cloud-clone.com]

- 13. cloud-clone.com [cloud-clone.com]

- 14. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thermofisher.com [thermofisher.com]

- 16. Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substrate orientation and specificity in xanthine oxidase: crystal structures of the enzyme in complex with indole-3-acetaldehyde and guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Global stable-isotope tracing metabolomics reveals system-wide metabolic alternations in aging Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPRT Assay Kit - Creative BioMart [creativebiomart.net]

- 20. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]

- 22. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

- 25. Regulation of xanthine oxidase activity by substrates at active sites via cooperative interactions between catalytic subunits: implication to drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]

- 28. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Clinical Severity in Lesch-Nyhan Disease: the Role of Residual Enzyme and Compensatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Amsterdam UMC Locatie AMC - Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [amc.nl]

- 31. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 32. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 33. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 34. mdpi.com [mdpi.com]

The Xanthine Enigma: A Historical and Scientific Journey of Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The story of xanthine and its methylated derivatives—caffeine, theophylline, and theobromine—is a captivating narrative that intertwines ancient human rituals with pioneering chemical discoveries and profound pharmacological insights. These purine alkaloids, ubiquitous in daily life through beverages like coffee, tea, and cocoa, represent a cornerstone in the history of medicinal chemistry and drug development.[1] Their journey from plant extracts to key therapeutic agents is a testament to the evolution of scientific inquiry, from early observations of their physiological effects to the elucidation of their molecular mechanisms of action. This guide delves into the historical and technical milestones that have shaped our understanding of this remarkable class of compounds, providing a comprehensive resource for professionals in the scientific and pharmaceutical fields.

Part 1: The Dawn of Discovery - Isolation and Early Characterization

The history of xanthine compounds begins not in a laboratory, but with the human consumption of plants containing these psychoactive substances, a practice dating back thousands of years.[2][3] However, the scientific chapter of this story commenced in the 19th century with the isolation of its most prominent members.

Caffeine: The First Glimpse into the Xanthine World

The isolation of caffeine is credited to the German chemist Friedlieb Ferdinand Runge in 1819.[4] At the behest of the renowned writer and natural scientist Johann Wolfgang von Goethe, who was curious about the properties of coffee beans, Runge successfully isolated a white crystalline substance from them, which he named "Kaffein" (later anglicized to caffeine).[4] This encounter between a literary giant and a young chemist marked the formal discovery of the first known xanthine derivative.[4]

Theobromine and Theophylline: Expanding the Family

Following the discovery of caffeine, other related alkaloids were soon identified from different natural sources. In 1841, the Russian chemist Alexander Voskresensky isolated a bitter alkaloid from cacao beans, which he named theobromine, derived from Theobroma cacao, the genus name for the cacao tree.[5][6][7][8]

Theophylline, another key member of the xanthine family, was first extracted from tea leaves in 1888 by the German biologist Albrecht Kossel.[9][10] Its discovery was later than the others, likely due to its lower concentration in tea compared to caffeine.[11]

Table 1: Key Discoveries of Natural Xanthine Alkaloids

| Compound | Natural Source | Discoverer | Year of Discovery |

| Caffeine | Coffee Beans | Friedlieb Ferdinand Runge | 1819 |

| Theobromine | Cacao Beans | Alexander Voskresensky | 1841[5][6][7][8] |

| Theophylline | Tea Leaves | Albrecht Kossel | 1888[9][10] |

Part 2: Unraveling the Chemical Architecture - The Era of Synthesis and Structural Elucidation

The isolation of these compounds spurred a new wave of investigation aimed at understanding their chemical nature. The latter half of the 19th century was a golden age for organic chemistry, and xanthine compounds became a focal point of intense research, culminating in the monumental work of Hermann Emil Fischer.

Emil Fischer: The Architect of Purine Chemistry

Hermann Emil Fischer, a towering figure in the history of chemistry, was instrumental in elucidating the structure of xanthine and its derivatives. His systematic investigations into a group of related compounds, including uric acid, led him to recognize a common heterocyclic framework, which he named "purine" in 1884.[12]

Fischer's groundbreaking work established the chemical relationships between uric acid, xanthine, caffeine, theobromine, and other related molecules.[13] He published papers in 1881 and 1882 that correctly proposed the fundamental structures of these compounds.[13]

His contributions were not limited to theoretical postulations. Fischer also achieved the first chemical synthesis of caffeine in 1895, starting from uric acid.[14][15] He later reported the synthesis of theobromine from xanthine in 1882.[5][6][7] These synthetic achievements provided unequivocal proof of their structures and paved the way for the production of these compounds independent of their natural sources.[9]

Sources

- 1. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caffeine: Unveiling its History, Benefits, and Detriments [discovermagazines.com]

- 3. jet-alert.com [jet-alert.com]

- 4. medium.com [medium.com]

- 5. clearlyexplained.com [clearlyexplained.com]

- 6. Theobromine [medbox.iiab.me]

- 7. Theobromine - Wikipedia [en.wikipedia.org]

- 8. HISTORY OF SCIENCE: Discovery of theobromine by Woskresensky [historyofsciences.blogspot.com]

- 9. [Theophylline--past present and future] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theophylline - Wikipedia [en.wikipedia.org]

- 11. A NEW LOOK AT THE XANTHINE ALKALOIDS [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

- 13. Emil Fischer - Wikipedia [en.wikipedia.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

A Comprehensive Spectroscopic Guide to 7,9-Dihydro-1H-purine-6,8-dione (Uric Acid)

Introduction

7,9-Dihydro-1H-purine-6,8-dione, more commonly known as uric acid, is the final oxidation product of purine metabolism in humans and higher primates. Its accumulation and crystallization in bodily fluids are implicated in several pathological conditions, most notably gout, and it is also studied for its role as both an antioxidant and a pro-oxidant in various biological microenvironments.[1] For researchers in medicinal chemistry and drug development, the precise structural elucidation and characterization of this molecule are paramount. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to identify and characterize uric acid, grounded in the principles of analytical chemistry and field-proven methodologies.

Molecular Structure and Spectroscopic Overview

Uric acid is a heterocyclic purine derivative with a molecular formula of C₅H₄N₄O₃ and a monoisotopic mass of approximately 168.03 Da.[2] Its structure contains multiple functional groups—amides (lactam rings), secondary amines, and carbonyls—which give rise to distinct spectroscopic signatures. The molecule exists predominantly in the tri-keto tautomeric form, a fact confirmed by spectroscopic methods.[3][4]

The analytical workflow for structural confirmation relies on the synergistic use of multiple spectroscopic techniques. NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of nuclei, IR spectroscopy identifies the key functional groups via their vibrational modes, and Mass Spectrometry determines the molecular weight and provides structural clues through fragmentation patterns.

Caption: Molecular structure of 7,9-Dihydro-1H-purine-6,8-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For uric acid, both ¹H and ¹³C NMR are employed, though the choice of solvent is a critical experimental parameter that dictates the information obtained.

Experimental Rationale: The Choice of Solvent

The low solubility of uric acid in many common NMR solvents necessitates the use of polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or aqueous basic solutions (e.g., in D₂O at high pH).[5][6]

-

DMSO-d₆: This solvent is ideal for observing the exchangeable N-H protons of the purine ring system. These protons provide crucial structural information and would be lost to solvent exchange in protic solvents like D₂O or CD₃OD.

-

D₂O (Deuterium Oxide): When a spectrum is acquired in D₂O, the acidic N-H protons exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This "disappearance experiment" is a classic technique used to confirm the presence and number of exchangeable protons.

¹H NMR Data Interpretation

Uric acid has four N-H protons but no C-H protons. Therefore, its ¹H NMR spectrum is characterized by the absence of signals in the typical aliphatic or aromatic regions and the presence of broad signals in the downfield region corresponding to the amide and amine protons. Due to the quadrupolar nature of nitrogen and proton exchange, these signals are often broad.

| Proton Assignment | Solvent | Chemical Shift (δ) ppm | Characteristics |

| N-H (Amide/Amine) | DMSO-d₆ | ~10.5 - 12.0 | Multiple broad singlets |

| N-H (Amide/Amine) | D₂O (pH 12) | Signals absent | Exchange with deuterium |

Note: Precise chemical shifts can vary with concentration, temperature, and pH.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides a map of the carbon skeleton. Uric acid has five carbon atoms, all of which are sp² hybridized and part of the heterocyclic ring system. The carbonyl and urea-like carbons are significantly deshielded and appear far downfield.

| Carbon Assignment | Solvent | Chemical Shift (δ) ppm |

| C2, C6, C8 (Carbonyls) | DMSO-d₆ | 150 - 170 |

| C4, C5 (Imidazolic) | DMSO-d₆ | 100 - 160 |

| C2, C8 | D₂O (pH 12) | 156.5 |

| C4, C11 | D₂O (pH 12) | 162.2 - 167.7 |

| C5, C12 | D₂O (pH 12) | 162.2 - 167.7 |

| C1, C9 | D₂O (pH 12) | 104.6 - 156.5 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) and other databases.[5][7]

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of uric acid in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, warming gently if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (5-10 seconds) may be required to obtain accurate quantitative data.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the primary functional groups within a molecule.[9] For uric acid, the IR spectrum is dominated by absorptions from the N-H and C=O bonds.

Experimental Rationale: Sampling Technique

As a solid powder, uric acid is typically analyzed using the KBr (potassium bromide) pellet method. This involves intimately mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disc. This technique minimizes scattering and produces a high-quality transmission spectrum.[10][11]

IR Data Interpretation

The IR spectrum of uric acid provides a clear fingerprint of its lactam structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3000 | N-H Stretching | Amine/Amide (N-H) | Broad absorptions indicative of hydrogen bonding.[3] |

| ~1700 - 1650 | C=O Stretching | Carbonyl (Amide) | Strong, sharp peaks characteristic of the lactam rings.[12] |

| ~1590 | C=C / C=N Stretching | Ring vibrations | Indicates the heterocyclic aromatic system.[12] |

| 1350 - 1300 | C-N Stretching | Amine/Amide | Confirms the presence of the carbon-nitrogen framework.[12] |